molecular formula C24H17ClN4O2 B2536605 1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900870-20-4

1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2536605
CAS RN: 900870-20-4
M. Wt: 428.88
InChI Key: HUAXBEMVKJOORC-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “this compound”, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Tetrahydropyrimidine Derivatives : Compounds similar to the one mentioned have been synthesized for potential biological applications. For example, the synthesis of tetrahydropyrimidine derivatives has shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).

  • Antimicrobial Activity : Various synthesized compounds, like those derived from thieno[2,3-d]pyrimidine, have exhibited antimicrobial activity against strains of bacteria and fungi, suggesting their use in combating microbial infections (Kolisnyk et al., 2015).

  • Anti-inflammatory Activities : The development of thiazolo[3,2-a]pyrimidine derivatives has shown moderate anti-inflammatory activity, indicating their potential application in the treatment of inflammation-related conditions (Tozkoparan et al., 1999).

Chemical Properties and Applications

  • Heterocyclic Chemistry : The compound belongs to a class of molecules that play a critical role in heterocyclic chemistry, with applications ranging from material science to pharmaceuticals. The synthesis of pyrrolo[2,3-d]pyrimidines and related derivatives highlights the versatility of these compounds in creating molecules with desired properties for various scientific applications (Majumdar et al., 1998).

  • Antihypertensive Activity : Dihydropyrimidines have been explored for their antihypertensive activity, indicating the potential of such compounds in the development of treatments for high blood pressure (Rana et al., 2004).

Future Directions

The future directions for the research and development of pyrimidine derivatives, including “1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide”, could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-benzyl-N-(2-chlorophenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c25-18-10-4-5-11-19(18)26-23(30)20-14-17-22(29(20)15-16-8-2-1-3-9-16)27-21-12-6-7-13-28(21)24(17)31/h1-14H,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAXBEMVKJOORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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